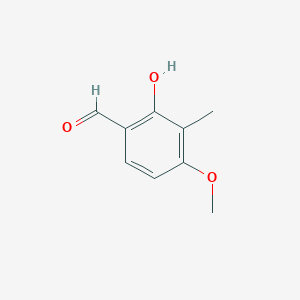

2-Hydroxy-4-methoxy-3-methylbenzaldehyde

説明

2-Hydroxy-4-methoxybenzaldehyde, also known as 4-Methoxysalicylaldehyde, is a chemical compound with the molecular formula C8H8O3 . It is a potential tyrosinase inhibitor present in African medicinal plants . It is the main component of root bark essential oil of Periploca sepium Bunge .

Molecular Structure Analysis

The molecular weight of 2-Hydroxy-4-methoxybenzaldehyde is 152.15 g/mol . The InChI code for this compound is 1S/C8H8O3/c1-11-7-3-2-6(5-9)8(10)4-7/h2-5,10H,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving 2-Hydroxy-4-methoxy-3-methylbenzaldehyde are not available, it was used in the synthesis of Schiff base ligand .Physical And Chemical Properties Analysis

2-Hydroxy-4-methoxybenzaldehyde is a clear light yellow liquid . It has a melting point of 41-43 °C . The compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation .科学的研究の応用

Synthesis and Antibacterial Activity

- Research indicates that derivatives of 2-hydroxy-4-methoxy-3-methylbenzaldehyde, such as 4-hydroxy-3-methylchalcone, have been synthesized and tested for antibacterial activity. These derivatives showed effective antibacterial properties against both Gram-positive and Gram-negative bacteria (Hapsari et al., 2018).

- Another study focused on the synthesis of 4-hydroxy-2-methylchalcone from a related compound and evaluated its antibacterial efficiency. This derivative also demonstrated significant antibacterial activity, particularly against Escherichia coli (Ismiyarto et al., 2018).

Chemical Reactions and Synthesis

- Anodic oxidation of 2-hydroxy-3-methoxy-5-methylbenzaldehyde, a related compound, leads to acetoxylated products and cyclohexenetriones, highlighting its potential in chemical synthesis (Ohmori et al., 1980).

- A study on the photochemistry of o-tolualdehydes, including derivatives of 2-hydroxybenzaldehydes, revealed insights into their photochemical conversion processes (Charlton & Koh, 1988).

Applications in Organic Synthesis and Materials Science

- Benzaldehyde derivatives, including those related to 2-hydroxy-4-methoxy-3-methylbenzaldehyde, have been explored as linkers for solid phase organic synthesis. These compounds have been successfully used in the synthesis of various secondary amide derivatives (Swayze, 1997).

- Research into the synthesis and properties of unsaturated cyano-substituted homo- and copolyesters involved derivatives of 4-hydroxybenzaldehyde. These studies are relevant to the development of materials with enhanced thermal stability and hydrophilicity (Mikroyannidis, 1995).

Novel Derivatives and Synthesis Methods

- Studies have synthesized new benzaldehyde derivatives from mangrove endophytic fungi, highlighting the natural diversity and potential applications of these compounds in various fields (Shao et al., 2009).

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, and to avoid breathing dust/fume/gas/mist/vapors/spray . It should be stored in a well-ventilated place and kept tightly closed .

特性

IUPAC Name |

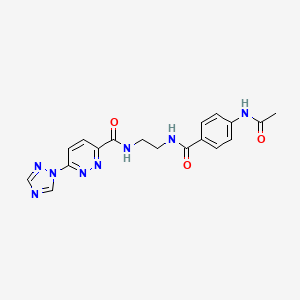

2-hydroxy-4-methoxy-3-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-8(12-2)4-3-7(5-10)9(6)11/h3-5,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCPNBQNOZAZCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-N-(1-methylpyrazol-3-yl)prop-2-enamide](/img/structure/B2857600.png)

![1-(4-chlorobenzyl)-4-(4-cyclopentylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2857604.png)

![5-[4-(1-Acetylazepan-2-yl)piperidine-1-carbonyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2857610.png)

![3-[(2-chlorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2857611.png)

![(1S,3R)-3-Amino-1-hydroxyspiro[3.3]heptane-3-carboxylic acid;hydrochloride](/img/structure/B2857615.png)